molecular formula C14H17BrN4 B8734819 3-bromo-5-[1-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazol-4-yl]-pyridine

3-bromo-5-[1-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazol-4-yl]-pyridine

Cat. No. B8734819
M. Wt: 321.22 g/mol
InChI Key: VSDMKQAVOKGGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-[1-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazol-4-yl]-pyridine is a useful research compound. Its molecular formula is C14H17BrN4 and its molecular weight is 321.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-5-[1-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazol-4-yl]-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-5-[1-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazol-4-yl]-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-bromo-5-[1-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazol-4-yl]-pyridine

Molecular Formula

C14H17BrN4

Molecular Weight

321.22 g/mol

IUPAC Name

3-bromo-5-[1-(2-pyrrolidin-1-ylethyl)pyrazol-4-yl]pyridine

InChI

InChI=1S/C14H17BrN4/c15-14-7-12(8-16-10-14)13-9-17-19(11-13)6-5-18-3-1-2-4-18/h7-11H,1-6H2

InChI Key

VSDMKQAVOKGGHK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C=C(C=N2)C3=CC(=CN=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.43 g (19.1 mmol) 3-bromo-5-iodo-pyridine and 6.12 g (21.0 mmol) 1-(2-pyrrolidin-1-yl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazol in 17 ml 1,2-dimethoxyethan was treated with 8.12 g (38.2 mmol) tri-potassium-phosphate-trihydrate and was heated to 80° C. under nitrogen. Then 403 mg (0.57 mmol) bis(triphenyl-phosphine)palladium(II)-chloride were added. The reaction mixture was stirred for 18 hours at 80° C. The reaction mixture was partitioned between water and dichloromethane. The organic phase was extracted several times with 1 N HCl and was washed with water. The aqueous phases were combined, basified with 50% aqueous NaOH. Brine and THF were added. The organic phase was separated and the aqueous phase was extracted several times with THF. The combined organic phases were dried over sodium sulfate and evaporated. The residue was chromatographed on a silica gel column with dichloromethane/methanol as eluent yielding 3-bromo-5-[1-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazol-4-yl]-pyridine as brown oil; HPLC-MS: 1.29 min, [M+H] 321/323.
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
403 mg
Type
catalyst
Reaction Step Two

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